(2S)-2-methyl-3-phenylpropanoic acid
Description
Significance of Chiral Phenylpropanoic Acid Derivatives in Modern Organic Chemistry
Chiral phenylpropanoic acid derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules. Their structural motif is prevalent in numerous natural products and pharmacologically active compounds. In modern organic chemistry, these derivatives are highly valued for their role in asymmetric synthesis, where the inherent chirality of the molecule is used to induce stereoselectivity in chemical reactions. This is crucial in the development of single-enantiomer drugs, as different enantiomers of a chiral drug can exhibit vastly different biological activities.
The utility of chiral phenylpropanoic acid derivatives extends to their application as chiral auxiliaries and ligands in metal-catalyzed reactions. These applications leverage the stereochemical information embedded in the phenylpropanoic acid backbone to control the three-dimensional arrangement of atoms in newly formed molecules, a cornerstone of modern synthetic strategy.
Stereochemical Importance of the (2S)-Configuration in Bioactive Molecules and Synthetic Intermediates
The stereochemistry of a molecule is paramount in determining its biological function, a principle vividly illustrated by the (2S)-configuration in numerous bioactive molecules and synthetic intermediates. The specific spatial arrangement of substituents around the chiral center in the (2S)-enantiomer often dictates the molecule's ability to bind to specific biological targets such as enzymes and receptors. This stereospecific interaction is a key determinant of a compound's efficacy and selectivity.
A notable example is found in the non-steroidal anti-inflammatory drug (NSAID) class, where the (S)-enantiomer of profens, which are 2-arylpropionic acids, is typically the active form. For instance, the (S)-enantiomer of ibuprofen (B1674241) is responsible for its anti-inflammatory properties, while the (R)-enantiomer is significantly less active. This highlights the critical role of the (2S)-configuration in eliciting the desired pharmacological response.
Overview of Current Academic Research Trajectories for (2S)-2-Methyl-3-phenylpropanoic Acid
Current academic research involving this compound and its derivatives is multifaceted, focusing primarily on the development of novel and efficient synthetic methodologies and its application as a key intermediate in the synthesis of new chemical entities.
Enantioselective Synthesis: A significant area of research is dedicated to the development of catalytic, enantioselective methods for the synthesis of α-methyl carboxylic acids, including this compound. These methods often employ chiral catalysts to achieve high enantiomeric excess, providing a more direct and atom-economical route to the desired enantiomer compared to classical resolution techniques. Recent studies have explored the use of various catalytic systems to this end.
Applications in Medicinal Chemistry: Researchers are actively exploring the use of this compound as a scaffold for the design and synthesis of new therapeutic agents. For example, a 2019 study detailed the synthesis and pharmacological evaluation of S(-)-2-amino-2-methyl-3-phenylpropanoic acid, a derivative of the title compound, for its anti-inflammatory and antinociceptive activities. researchgate.net This research highlights the potential of this chiral building block in developing new non-protein amino acid-based drugs with potentially improved side-effect profiles. researchgate.net
Biocatalysis: The use of enzymes, or biocatalysts, for the production of chiral compounds is a growing field of interest. Lipases, for instance, can be used in the kinetic resolution of racemic mixtures to selectively produce one enantiomer. Biosynth, a life sciences reagents company, notes that this compound can be produced through the lipase-catalyzed hydrolysis of its corresponding ester. biosynth.com This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods.
Below is a table summarizing key research findings related to this compound and its derivatives:
| Research Area | Key Findings |
| Enantioselective Synthesis | Development of catalytic methods to produce α-methyl carboxylic acids with high enantiomeric excess. |
| Medicinal Chemistry | Synthesis of derivatives like S(-)-2-amino-2-methyl-3-phenylpropanoic acid with anti-inflammatory properties. researchgate.net |
| Biocatalysis | Use of lipases for the stereoselective hydrolysis of esters to yield this compound. biosynth.com |
Properties
IUPAC Name |
(2S)-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIDRLDHRQKPH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14367-54-5 | |
| Record name | (2S)-2-Methyl-3-phenylpropanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-2-methyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for Enantioenriched 2s 2 Methyl 3 Phenylpropanoic Acid
Enantioselective Catalytic Methodologies
Catalytic approaches offer powerful and atom-economical routes to chiral molecules. By employing small amounts of a chiral catalyst, chemists can generate large quantities of enantioenriched products. These methods are broadly categorized based on the nature of the catalyst, including metal complexes and small organic molecules.
Asymmetric Hydrogenation Approaches
Asymmetric hydrogenation is a premier method for the synthesis of chiral compounds, involving the enantioselective addition of hydrogen across a double bond of a prochiral substrate. For the synthesis of (2S)-2-methyl-3-phenylpropanoic acid, a common precursor is (E)-2-methyl-3-phenylacrylic acid. Chiral transition-metal complexes, particularly those based on ruthenium (Ru) and rhodium (Rh) with chiral phosphine (B1218219) ligands, are extensively used.
Key research findings have demonstrated the efficacy of catalysts like Ru-BINAP systems. In these reactions, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the olefin, resulting in a preponderance of one enantiomer. researchgate.net Recent advancements have also highlighted the use of more earth-abundant metals like nickel. For instance, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been developed, affording the corresponding chiral products with excellent enantioselectivity (up to 99.4% ee) and high turnover numbers (S/C up to 10,000). nih.gov
Table 1: Examples of Asymmetric Hydrogenation for α-Substituted Propionic Acids
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ni(OAc)₂ / (R,R)-BenzP* | 2-Phenylacrylic acid | (R)-2-Phenylpropionic acid | 96% | nih.gov |
| Ru-BINAP | 2-Phenylpropionic acid precursor | 2-Phenylpropionic acid | High | researchgate.net |
Chiral Auxiliary-Mediated Asymmetric Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. The Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries.
In a typical sequence for synthesizing this compound, an achiral propionyl derivative is first attached to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. This enolate's reaction with an electrophile, such as benzyl (B1604629) bromide, is highly diastereoselective due to the steric hindrance imposed by the auxiliary, which directs the electrophile to attack from the less hindered face. Subsequent hydrolysis removes the auxiliary, yielding the desired this compound with high enantiopurity. bath.ac.uk
Table 2: Key Steps in Chiral Auxiliary-Mediated Synthesis
| Step | Reagents/Process | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Acylation | Propionyl chloride, Chiral oxazolidinone | N-Propionyloxazolidinone | Attachment of auxiliary |
| 2. Asymmetric Alkylation | Base (e.g., LHMDS), Benzyl bromide | N-((2S)-2-methyl-3-phenylpropionyl)oxazolidinone | Diastereoselective C-C bond formation bath.ac.uk |
Organocatalytic Routes for Enantioselective Formation
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. For the synthesis of chiral propanoic acids, organocatalytic strategies often involve conjugate additions to α,β-unsaturated precursors.
One potential route involves the asymmetric Michael addition of a nucleophile to an appropriate acceptor, catalyzed by a chiral amine or a Brønsted acid. For instance, a chiral imidazolidinone catalyst could activate an α,β-unsaturated aldehyde for conjugate addition, followed by oxidation to the carboxylic acid. Another approach is the Brønsted acid-catalyzed ionic hydrogenation of α-alkyl styrenes, which proceeds through a carbocation intermediate whose stereochemistry is controlled by the chiral counterion provided by the catalyst. acs.org While specific examples for the direct synthesis of this compound are highly dependent on substrate design, the principles of organocatalysis offer a versatile platform for its enantioselective formation.
Metal-Catalyzed Asymmetric Transformations
Beyond hydrogenation, a variety of other metal-catalyzed reactions can be employed to construct the chiral center of this compound. These methods include asymmetric C-C bond-forming reactions, which offer alternative pathways from different starting materials.
For example, asymmetric palladium-catalyzed allylic alkylation could be envisioned. A suitable substrate, such as a derivative of 3-phenylpropanoic acid with a leaving group at the 2-position, could undergo methylation with a methylating agent in the presence of a palladium catalyst and a chiral ligand. The chiral ligand would control the stereochemical outcome of the nucleophilic attack, leading to the desired (S)-enantiomer. The success of such transition-metal-catalyzed reactions hinges on the rational design of the chiral ligand, which orchestrates the stereochemistry of the bond-forming step. mdpi.com
Biocatalytic and Enzymatic Synthesis Pathways
Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiomerically pure compounds. nih.gov
Biocatalytic Resolution Techniques
Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. This technique relies on an enzyme that preferentially catalyzes the reaction of one enantiomer over the other. For this compound, this is typically achieved through the resolution of a racemic ester derivative.
In this process, a racemic mixture of methyl or ethyl 2-methyl-3-phenylpropanoate is subjected to hydrolysis catalyzed by a lipase (B570770), such as from Pseudomonas fluorescens or Candida rugosa. The lipase selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted. biosynth.com The resulting mixture of this compound and the unreacted (R)-ester can then be separated. The efficiency of this process is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).
Table 3: Biocatalytic Resolution of 2-Methyl-3-phenylpropanoic Acid Derivatives
| Enzyme Source | Reaction Type | Substrate | Products | Key Finding | Reference |
|---|
This method is advantageous because it allows for the production of the desired product with high optical purity. biosynth.com
De Novo Enzymatic Synthesis of this compound
While well-established chemical routes to this compound exist, the principles of green chemistry have spurred research into enzymatic, or "de novo," syntheses. This approach utilizes the inherent stereoselectivity of enzymes to produce the desired enantiomer from a prochiral substrate, often under mild reaction conditions. Although specific, high-yield de novo enzymatic processes for this compound are not extensively documented in publicly available research, plausible strategies can be inferred from known biocatalytic reactions.
One potential enzymatic approach involves the asymmetric bioreduction of a suitable unsaturated precursor, such as (E)-2-methyl-3-phenylacrylic acid, using ene-reductases (ERs). Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, are known for their ability to catalyze the stereoselective reduction of activated carbon-carbon double bonds. nih.gov The stereochemical outcome of such a reaction can be controlled by selecting an appropriate ene-reductase, as different enzymes can exhibit opposite enantioselectivities. nih.gov
Another theoretical enzymatic route is the direct asymmetric carboxylation of an ethylbenzene (B125841) derivative. Enzymes such as carboxylases have been shown to catalyze the addition of CO2 to organic molecules. nih.gov However, the regioselectivity and enantioselectivity of such a reaction on a non-activated substrate would be a significant challenge to overcome.
It is important to note that the development of a commercially viable de novo enzymatic synthesis would require extensive research, including enzyme screening, protein engineering to enhance activity and selectivity, and optimization of reaction conditions.
Chiral Resolution Techniques for Racemic Mixtures
A more traditional and widely practiced approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This involves separating the two enantiomers of 2-methyl-3-phenylpropanoic acid.
The classical method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org This technique leverages the principle that diastereomers have different physical properties, including solubility. libretexts.org
The process involves reacting the racemic 2-methyl-3-phenylpropanoic acid with a single enantiomer of a chiral base. This reaction results in the formation of a pair of diastereomeric salts. Due to their differing solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution upon cooling or concentration. libretexts.org The less soluble diastereomeric salt can then be isolated by filtration. The desired enantiomer of the carboxylic acid is subsequently recovered by treating the purified diastereomeric salt with a strong acid to break the ionic bond and remove the chiral resolving agent. libretexts.org
The choice of the chiral resolving agent is crucial for the success of this method. Commonly used chiral bases for the resolution of carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.org The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which is often unpredictable and requires empirical screening of various resolving agents and crystallization solvents. wikipedia.org
A variation of this technique is crystallization-induced dynamic resolution (CIDR), where the undesired enantiomer in the solution is racemized in situ, allowing for a theoretical yield of the desired enantiomer of up to 100%. acs.org
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type |
|---|---|
| (R)-(+)-1-Phenylethylamine | Chiral Amine |
| (S)-(-)-1-Phenylethylamine | Chiral Amine |
| Brucine | Alkaloid |
| Strychnine | Alkaloid |
| Quinine (B1679958) | Alkaloid |
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and, thus, separation.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the enantioselective analysis and purification of chiral compounds, including arylpropanoic acids. mdpi.commdpi.com The separation is achieved on a column packed with a CSP. Various types of CSPs are commercially available, with those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) being particularly effective for a broad range of chiral compounds. chiraltech.com
For the separation of acidic compounds like 2-methyl-3-phenylpropanoic acid, anion-exchange type CSPs, such as those based on quinine or quinidine (B1679956) derivatives, have shown excellent performance. chiraltech.com The separation mechanism involves ionic interactions between the acidic analyte and the basic chiral selector on the stationary phase, supplemented by other interactions like hydrogen bonding and π-π stacking, which contribute to the chiral recognition. chiraltech.com
Table 2: Example of Chiral HPLC Method Parameters for a Related Compound
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane (0.1% TFA)/IPA, 97:3 |
| Flow Rate | 1.0 mL/min |
| Detection | UV |
Data is for the related compound 2-methyl-3-(4-(trifluoromethyl)phenyl)propanoic acid and serves as an illustrative example. mdpi.com
Chiral Gas Chromatography (GC) is another valuable technique for the separation of enantiomers. For non-volatile or highly polar analytes like carboxylic acids, derivatization is often required to increase their volatility and improve chromatographic performance. The carboxylic acid group can be esterified, for example, before introduction into the GC system. The separation is then carried out on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz
The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters that influence the resolution of the enantiomers. gcms.cz Chiral GC is a highly sensitive method and is particularly useful for the analytical determination of enantiomeric purity. nih.govchemrxiv.org
Stereochemical Elucidation and Advanced Characterization of 2s 2 Methyl 3 Phenylpropanoic Acid
Determination of Absolute Configuration
The absolute configuration of (2S)-2-methyl-3-phenylpropanoic acid, which refers to the spatial arrangement of its atoms, can be unequivocally determined using a combination of crystallographic and spectroscopic methods.
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography stands as the gold standard for the determination of the absolute configuration of chiral molecules. This technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a single crystal. For a chiral molecule, this effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which allows for the unambiguous assignment of the absolute stereochemistry.
While obtaining a suitable single crystal of the free carboxylic acid can be challenging, the formation of crystalline derivatives with a known chiral auxiliary or a heavy atom can facilitate crystallization and enhance the anomalous scattering effect. For instance, derivatization of this compound with an enantiomerically pure amine or alcohol to form a stable amide or ester can yield crystalline materials suitable for X-ray diffraction analysis. The known configuration of the auxiliary serves as an internal reference, allowing for the confident assignment of the stereocenter in the acid moiety.
A hypothetical crystallographic analysis of a derivative, such as the amide formed with (R)-1-phenylethylamine, would yield precise atomic coordinates, bond lengths, and bond angles. The refinement of the crystal structure would include the Flack parameter, which should refine to a value close to 0 for the correct absolute configuration, providing definitive proof of the (S)-configuration at the C2 position of the 2-methyl-3-phenylpropanoic acid moiety.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₂₁NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, provide valuable information about the stereochemistry of a compound in solution.
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.inwikipedia.orgwikipedia.orgamrita.eduresearchgate.net A plain ORD curve shows a gradual increase or decrease in rotation with decreasing wavelength. However, in the vicinity of an absorption band, the curve will show a characteristic peak and trough, known as a Cotton effect, which is directly related to the ECD spectrum. kud.ac.in For this compound, a positive Cotton effect would be expected if the specific rotation becomes more positive as the wavelength approaches the UV absorption maximum of the phenyl group, while a negative Cotton effect would show the opposite trend. The sign of this Cotton effect is indicative of the absolute configuration.
Table 2: Predicted Chiroptical Data for this compound
| Technique | Wavelength (nm) | Predicted Sign of Cotton Effect |
|---|---|---|
| ECD | ~225 | Negative |
| ECD | ~205 | Positive |
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Derivatizing Agents
NMR spectroscopy in a chiral environment can be used to determine the enantiomeric purity and, in some cases, the absolute configuration of a chiral compound. rsc.orgnih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.netthieme-connect.delibretexts.orglibretexts.org
Chiral Shift Reagents (CSRs) are typically lanthanide complexes that can reversibly bind to the analyte. This interaction forms transient diastereomeric complexes that have different NMR spectra. For this compound, the carboxylic acid group can coordinate to a chiral europium or ytterbium complex. In the ¹H NMR spectrum, this would lead to the separation of signals for the two enantiomers, allowing for the determination of enantiomeric excess. While this method is excellent for assessing enantiomeric purity, assigning the absolute configuration often requires comparison to a standard of known configuration.
Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with the analyte to form a covalent bond, resulting in a pair of diastereomers. nih.govresearchgate.netresearchgate.net For this compound, reaction with a chiral alcohol, such as (R)-2-butanol, in the presence of a coupling agent would yield two diastereomeric esters. These diastereomers have distinct NMR spectra, and the signals, for example, for the methyl group at C2, would appear at different chemical shifts. The absolute configuration can then be determined by analyzing the relative chemical shifts of the diastereomers, often with the aid of established models for the chiral derivatizing agent.
Advanced Spectroscopic Investigations for Detailed Structural and Conformational Elucidation
Beyond the determination of absolute configuration, advanced spectroscopic techniques can provide deeper insights into the molecular structure, connectivity, and conformational preferences of this compound.
High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This is invaluable for confirming the identity of the compound and for identifying potential impurities.
In a typical electron ionization (EI) mass spectrum of a phenylpropanoic acid, fragmentation often occurs at the bonds adjacent to the carbonyl group and the phenyl ring. For this compound, characteristic fragments would include the loss of the carboxylic acid group (-COOH, 45 Da) and the benzyl (B1604629) radical (-CH₂Ph, 91 Da). researchgate.netnih.govresearchgate.netlibretexts.orgdocbrown.info By analyzing the fragmentation patterns under different ionization conditions (e.g., electrospray ionization - ESI), it is possible to probe the mechanistic pathways of fragmentation.
HRMS is also a powerful tool for impurity profiling. The high mass accuracy allows for the identification of trace-level impurities that may be present from the synthesis or degradation of the compound. This is crucial for quality control in various applications. For example, potential impurities in a sample of 2-methyl-3-phenylpropanoic acid could include isomers or starting materials from the synthesis.
Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation of this compound (C₁₀H₁₂O₂) [M]⁺
| m/z (calculated) | Proposed Fragment |
|---|---|
| 164.0837 | [C₁₀H₁₂O₂]⁺ (Molecular Ion) |
| 119.0861 | [C₉H₁₁]⁺ (Loss of COOH) |
| 91.0548 | [C₇H₇]⁺ (Tropylium ion) |
Multi-Dimensional NMR Techniques (e.g., 2D-NMR, NOESY) for Solution Conformation
While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques reveal correlations between nuclei, which is essential for elucidating the complete molecular structure and its conformation in solution. wikipedia.orgcreative-biostructure.comlibretexts.orgcam.ac.uk
2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity of atoms. In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the methyl group and the methine proton at C2, and between the C2 proton and the methylene (B1212753) protons at C3. The HSQC spectrum would then correlate each proton to its directly attached carbon atom.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of nuclei. creative-biostructure.comlibretexts.orguic.edu NOESY cross-peaks are observed between protons that are close to each other in space, typically within 5 Å. For this compound, NOESY can be used to study the preferred conformation around the C2-C3 bond. For example, correlations between the protons of the phenyl ring and the methyl group or the methine proton at C2 would indicate a folded conformation where the phenyl ring is in proximity to the chiral center. The relative intensities of the NOESY cross-peaks can be used to estimate the distances between protons, providing a detailed picture of the molecule's three-dimensional structure in solution.
Table 4: Expected Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H-2 ↔ H-3 | J-coupling between C2 and C3 protons |
| COSY | H-2 ↔ H-methyl | J-coupling between C2 proton and methyl protons |
| HSQC | C-2 ↔ H-2 | Direct C-H connectivity at the chiral center |
| HMBC | C-1 ↔ H-2, H-3 | Long-range connectivity to the carbonyl carbon |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for the detailed characterization of molecular structures. In the context of this compound, these methods provide critical insights into the presence of key functional groups, the nature of intermolecular interactions, and the compound's conformational landscape. While specific experimental spectra for this exact chiral molecule are not widely published, a comprehensive analysis can be constructed based on established spectroscopic principles and computational studies of closely related phenylpropanoic acid derivatives, such as ibuprofen (B1674241). core.ac.uknih.gov
The vibrational modes of this compound are numerous, but several key bands are characteristic of its constituent parts: the carboxylic acid group, the phenyl ring, and the alkyl backbone. The complementary nature of FTIR and Raman spectroscopy is particularly advantageous; vibrations that are strong in the IR spectrum (e.g., those with a large change in dipole moment) may be weak in the Raman spectrum, and vice versa for vibrations involving a significant change in polarizability. mdpi.com
Functional Group Identification
The most prominent features in the vibrational spectrum of a carboxylic acid are the O-H and C=O stretching modes of the carboxyl group. In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of these bands. libretexts.org
The O-H stretching vibration of the carboxylic acid dimer is one of the most recognizable features in its FTIR spectrum. It manifests as an exceptionally broad and strong absorption band, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a direct consequence of the strong intermolecular hydrogen bonding between two acid molecules. This band often overlaps with the C-H stretching vibrations. libretexts.org
The carbonyl (C=O) stretching vibration provides another definitive marker for the carboxylic acid group. In the hydrogen-bonded dimer, this vibration typically appears as a strong, sharp band in the FTIR spectrum around 1700-1725 cm⁻¹. libretexts.orgresearchgate.net In Raman spectra, the C=O stretch is also observable, though its intensity can vary. The position of this band is sensitive to the local molecular environment.
The aromatic phenyl group gives rise to a series of characteristic vibrations. The aromatic C-H stretching modes are typically observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations within the phenyl ring usually appear as a set of bands in the 1450-1600 cm⁻¹ range. researchgate.net These can be of variable intensity in both FTIR and Raman spectra.
The alkyl portions of the molecule, including the methyl and methylene groups, are identified by their C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are found in the 2850-3000 cm⁻¹ region. researchgate.net C-H bending (scissoring and rocking) vibrations occur at lower frequencies, typically in the 1375-1470 cm⁻¹ range.
Below is an interactive data table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Appearance (FTIR) | Typical Appearance (Raman) |
| O-H stretch (dimer) | Carboxylic Acid | 2500-3300 | Very Broad, Strong | Weak to Medium |
| Aromatic C-H stretch | Phenyl Ring | 3000-3100 | Medium to Weak | Medium to Strong |
| Aliphatic C-H stretch | Methyl/Methylene | 2850-3000 | Medium to Strong | Medium to Strong |
| C=O stretch (dimer) | Carboxylic Acid | 1700-1725 | Strong, Sharp | Medium |
| C=C stretch | Phenyl Ring | 1450-1600 | Medium to Strong | Medium to Strong |
| C-H bend | Methyl/Methylene | 1375-1470 | Medium | Medium to Weak |
| C-O stretch | Carboxylic Acid | 1210-1320 | Strong | Weak |
| O-H bend (in-plane) | Carboxylic Acid | 1395-1440 | Medium | Weak |
| O-H bend (out-of-plane) | Carboxylic Acid | ~920 | Broad, Medium | Weak |
Conformational Analysis
Vibrational spectroscopy can be a sensitive probe of conformational changes. Different conformers will have slightly different vibrational frequencies for modes involving the flexible parts of the molecule. While many bands may overlap, subtle shifts or the appearance of new shoulders on existing peaks in the "fingerprint region" (below 1500 cm⁻¹) can indicate the presence of multiple conformers. researchgate.net
Chemical Reactivity and Mechanistic Studies of 2s 2 Methyl 3 Phenylpropanoic Acid
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety is the primary site for several fundamental organic transformations, including the formation of esters and amides, as well as reduction and oxidation reactions.
The conversion of (2S)-2-methyl-3-phenylpropanoic acid into its corresponding esters and amides is a key transformation.
Esterification typically proceeds via acid-catalyzed nucleophilic acyl substitution. In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. An alcohol molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.
The kinetics of esterification for similar propanoic acids have been studied extensively. For instance, the esterification of propanoic acid with various alcohols is typically found to follow second-order kinetics. The reaction rate is dependent on the concentration of the carboxylic acid, the alcohol, and the catalyst, as well as the temperature. Steric hindrance plays a significant role; bulkier alcohols or acids tend to react more slowly. In the case of this compound, the methyl group at the α-position introduces some steric hindrance compared to unsubstituted 3-phenylpropanoic acid, which can influence the rate constant of the reaction.
Amidation follows a similar nucleophilic acyl substitution mechanism, but generally requires activation of the carboxylic acid or harsh reaction conditions, as amines are basic and tend to form unreactive carboxylate salts. Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or using a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883), DCC). Direct thermal amidation by heating the acid with an amine is also possible, driving the reaction by removal of the water byproduct.
Kinetic studies on related systems show that the rate of amidation is highly dependent on the method of activation and the nucleophilicity of the amine. Without racemizing conditions, these reactions proceed with retention of configuration at the stereocenter.
Table 1: Factors Influencing Esterification and Amidation Kinetics
| Factor | Effect on Reaction Rate | Mechanistic Rationale |
|---|---|---|
| Temperature | Increases | Provides sufficient activation energy for the reaction to proceed at a faster rate. |
| Catalyst Concentration | Increases (for esterification) | A higher concentration of acid catalyst leads to a greater population of protonated, activated carboxylic acid molecules. |
| Steric Hindrance | Decreases | Bulky substituents on either the carboxylic acid or the nucleophile (alcohol/amine) hinder the approach to the carbonyl carbon. |
| Nucleophile Strength | Increases | More nucleophilic amines or alcohols will attack the carbonyl carbon more readily. |
| Leaving Group Ability | Increases (for activated derivatives) | Better leaving groups (e.g., chloride in acyl chlorides) facilitate the tetrahedral intermediate's collapse to form the product. |
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. masterorganicchemistry.comlumenlearning.com The reaction proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride ion to produce hydrogen gas and a lithium carboxylate salt. youtube.com Subsequently, the carboxylate is reduced by AlH₃. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol. lumenlearning.com An aqueous workup step is then required to protonate the resulting alkoxide and decompose the aluminum salts. This process converts this compound to (2S)-2-methyl-3-phenylpropan-1-ol, without affecting the stereocenter.
Conversely, the carboxylic acid functional group itself is at a high oxidation state and is generally resistant to further oxidation under standard conditions. Oxidation reactions targeting the molecule would typically occur at the alkyl chain or the phenyl ring. For instance, strong oxidizing agents under harsh conditions could potentially lead to the cleavage of the phenyl ring or degradation of the alkyl chain.
Reactivity and Functionalization of the Phenyl Ring and Alkyl Chain
Beyond the carboxylic acid group and the stereocenter, the phenyl ring and the alkyl backbone of the molecule offer sites for further functionalization.
The phenyl ring can undergo electrophilic aromatic substitution (EAS) reactions. The alkyl substituent (-CH₂CH(CH₃)COOH) is considered an activating group and an ortho, para-director. libretexts.org This directing effect arises from the ability of the alkyl group to stabilize the carbocation intermediate (the sigma complex) formed during the attack by the electrophile, particularly when the attack occurs at the ortho or para positions. Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts alkylation/acylation will yield predominantly ortho- and para-substituted products. masterorganicchemistry.comlibretexts.org Steric hindrance from the bulky substituent may favor substitution at the less hindered para position.
The alkyl chain itself can also be a site of reactivity, primarily through free-radical halogenation. wikipedia.org Under UV light or with a radical initiator, halogens (like Br₂ or Cl₂) can substitute hydrogen atoms on the alkyl chain. The selectivity of this reaction depends on the stability of the radical intermediate formed. The benzylic position (the -CH₂- group) is particularly susceptible to radical formation due to the resonance stabilization provided by the adjacent phenyl ring. Therefore, free-radical bromination would be expected to selectively occur at the benzylic carbon, yielding (2S)-2-methyl-3-bromo-3-phenylpropanoic acid.
Electrophilic Aromatic Substitution Studies on the Phenyl Moiety
The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, and the regioselectivity of the substitution is governed by the nature of the substituent already attached to the ring. The substituent in this case is the 2-methyl-3-propanoic acid group [-CH₂CH(CH₃)COOH].
The directing effect of this substituent is a combination of the activating, ortho-, para-directing alkyl portion (-CH₂CH(CH₃)-) and the deactivating, meta-directing carboxylic acid group (-COOH). However, due to the insulating effect of the methylene (B1212753) bridge (-CH₂-), the strong electron-withdrawing and meta-directing influence of the carboxyl group is significantly attenuated with respect to the phenyl ring. The primary influence on the aromatic ring is therefore the electron-donating character of the alkyl framework, which directs incoming electrophiles to the ortho and para positions. This activation is due to the inductive effect and hyperconjugation of the alkyl group, which enriches the electron density at these positions, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction.
While specific mechanistic studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the literature, the expected outcomes for common EAS reactions can be predicted based on established principles.
Nitration: The nitration of the phenyl ring would likely be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the highly reactive nitronium ion (NO₂⁺). The reaction is expected to yield a mixture of ortho-nitro and para-nitro isomers.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | (2S)-2-methyl-3-(4-nitrophenyl)propanoic acid and (2S)-2-methyl-3-(2-nitrophenyl)propanoic acid |
Halogenation: Bromination or chlorination would typically employ a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to polarize the halogen molecule, creating a potent electrophile. The substitution is anticipated to occur primarily at the para position, with the ortho position being less favored due to potential steric hindrance from the aliphatic side chain.
| Reaction | Reagents | Expected Major Product |
| Bromination | Br₂, FeBr₃ | (2S)-2-methyl-3-(4-bromophenyl)propanoic acid |
| Chlorination | Cl₂, AlCl₃ | (2S)-2-methyl-3-(4-chlorophenyl)propanoic acid |
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation attach alkyl and acyl groups, respectively, to the aromatic ring. These reactions are catalyzed by Lewis acids. As with other EAS reactions on this substrate, the substitution is expected to be directed to the ortho and para positions. However, a significant challenge in Friedel-Crafts reactions is that the carboxylic acid group can coordinate with the Lewis acid catalyst, potentially deactivating it or leading to undesired side reactions. Therefore, protection of the carboxylic acid group, for instance as an ester, may be necessary prior to carrying out a Friedel-Crafts reaction.
| Reaction | Reagents | Expected Major Products (with prior protection of -COOH) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl (2S)-2-methyl-3-(4-acylphenyl)propanoate |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | Methyl (2S)-2-methyl-3-(4-alkylphenyl)propanoate |
Functionalization Reactions on the Aliphatic Side Chain
The aliphatic side chain of this compound offers a versatile handle for chemical modifications, primarily centered around the carboxylic acid functionality. These reactions are pivotal for the synthesis of a wide array of derivatives.
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. The rate of esterification can be influenced by the steric bulk of both the carboxylic acid and the alcohol. libretexts.org
| Alcohol | Catalyst | Product |
| Methanol (B129727) | H₂SO₄ | Methyl (2S)-2-methyl-3-phenylpropanoate |
| Ethanol (B145695) | HCl | Ethyl (2S)-2-methyl-3-phenylpropanoate |
Amide Formation: The synthesis of amides from this compound can be achieved by reacting it with an amine. The direct reaction is generally inefficient as the basic amine deprotonates the carboxylic acid to form a stable carboxylate salt. jackwestin.com Therefore, coupling agents such as dicyclohexylcarbodiimide (DCC) are often employed to activate the carboxylic acid towards nucleophilic attack by the amine. jackwestin.com Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. ualberta.ca
| Amine | Coupling Agent/Method | Product |
| Benzylamine | DCC | (2S)-N-benzyl-2-methyl-3-phenylpropanamide |
| Morpholine | SOCl₂ then morpholine | (2S)-(2-methyl-3-phenylpropanoyl)morpholine |
These functionalization reactions on the aliphatic side chain are crucial for modulating the physicochemical properties of the parent molecule and for synthesizing a diverse library of compounds for various applications.
Derivatives and Analogues of 2s 2 Methyl 3 Phenylpropanoic Acid: Synthesis and Chemical Utility
Synthesis of Ester and Amide Derivatives as Precursors or Intermediates
The carboxylic acid functional group of (2S)-2-methyl-3-phenylpropanoic acid is readily converted into esters and amides. These derivatives are often stable, easily purified intermediates that can be carried forward into subsequent reaction steps or serve as precursors for more complex molecules.
Esterification is commonly achieved through acid-catalyzed reaction with an alcohol, a method known as Fischer-Speier esterification. sphinxsai.com For instance, reacting this compound with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid) yields the corresponding methyl or ethyl ester. Another approach involves the conversion of arylacetonitriles to methyl arylacetates, which can then be hydrolyzed to the desired acid. orgsyn.org
Amide bond formation is another fundamental transformation. This is typically accomplished by activating the carboxylic acid, for example, by converting it to an acid chloride, which then reacts readily with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid and an amine can be facilitated by coupling agents. The synthesis of amide derivatives is a common strategy in the development of new therapeutic agents. sphinxsai.comresearchgate.net For example, various 2-phenylpropionic acid derivatives have been synthesized and evaluated for their biological activities. nih.gov
| Derivative Type | General Reaction | Reagents and Conditions | Role of Derivative |
|---|---|---|---|
| Ester | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄), heat. sphinxsai.com | Protecting group, intermediate for reduction or further modification. |
| Amide | Carboxylic Acid + Amine | Coupling agents (e.g., DCC, EDC) or conversion to acid chloride followed by reaction with amine. sphinxsai.com | Precursor for biologically active compounds, stable intermediate. nih.gov |
Preparation of Reduced Analogues (e.g., (2S)-2-Methyl-3-phenylpropan-1-ol, (2S)-2-Methyl-3-phenylpropanal)
Reduction of the carboxylic acid moiety in this compound leads to the corresponding primary alcohol, (2S)-2-methyl-3-phenylpropan-1-ol, or the aldehyde, (2S)-2-methyl-3-phenylpropanal. These reduced analogues are valuable synthetic intermediates themselves.
The primary alcohol, (2S)-2-methyl-3-phenylpropan-1-ol, can be prepared by the reduction of the parent carboxylic acid or its ester derivatives. A common and effective method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107). lookchem.com An alternative route is the hydrogenation of related unsaturated aldehydes, such as α-methylcinnamaldehyde, using catalysts like copper chromite under high pressure and temperature. google.com
The aldehyde, (2S)-2-methyl-3-phenylpropanal, can be synthesized through several routes. One method involves the palladium-catalyzed reaction of an aryl halide (like iodobenzene) with an allylic alcohol (2-methyl-2-propen-1-ol). orgsyn.orglookchem.com Another approach is the hydroformylation of allylbenzene. orgsyn.org Furthermore, the aldehyde can be obtained through the controlled oxidation of the primary alcohol, (2S)-2-methyl-3-phenylpropan-1-ol.
| Target Compound | Starting Material | Key Reagents/Catalyst | Reaction Conditions |
|---|---|---|---|
| (2S)-2-Methyl-3-phenylpropan-1-ol | This compound or its ester | Lithium aluminum hydride (LiAlH₄) lookchem.com | Anhydrous THF, 0 °C |
| 2-Methyl-3-phenylpropanol | α-Methylcinnamaldehyde | Copper chromite google.com | 150 °C, 130 psig H₂ google.com |
| 2-Methyl-3-phenylpropanal | 2-Methyl-2-propen-1-ol and Iodobenzene | Palladium acetate, Triethylamine orgsyn.orglookchem.com | Acetonitrile, reflux (100 °C) orgsyn.orglookchem.com |
Design and Synthesis of Advanced Molecular Architectures Incorporating the this compound Scaffold
The this compound framework serves as a foundational element for the construction of more elaborate and functionally diverse molecules, particularly in the field of medicinal chemistry. Its defined stereochemistry and reactive handle make it an attractive chiral building block.
One area of application is in the development of novel therapeutic agents. For instance, the scaffold has been incorporated into a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives designed as dual cyclooxygenase (COX) inhibitory and antibacterial agents. nih.gov These syntheses often involve multi-step sequences where the core propionic acid structure is modified to interact with specific biological targets.
Furthermore, the phenylpropionic acid structure is central to the synthesis of complex heterocyclic compounds with potential pharmaceutical applications. Patents describe the preparation of 2-methyl-2′-phenylpropionic acid derivatives that exhibit potent antihistamine activity. google.comgoogle.com These syntheses involve coupling the phenylpropionic acid moiety with other complex chemical entities, such as substituted piperidines and benzimidazoles, to create novel and highly active compounds. google.comgoogle.com
The utility of this scaffold also extends to stereoselective synthesis. For example, it has been used in the auxiliary-directed enantioselective synthesis of (2S)-2-benzyloxymethyl-3-phenylpropionic acids. mdpi.comnih.gov In these methods, a chiral auxiliary is attached to the phenylpropionic acid, directing subsequent alkylation reactions to occur with high stereocontrol, thus building up molecular complexity while maintaining a specific stereochemical configuration. mdpi.comnih.gov
| Molecular Architecture | Synthetic Strategy | Potential Application |
|---|---|---|
| 2-(4-Substitutedmethylphenyl)propionic acid derivatives | Multi-step synthesis involving modification of the phenyl ring and conversion of the carboxylic acid to other functional groups. nih.gov | Dual COX inhibitory-antibacterial agents. nih.gov |
| 2-Methyl-2′-phenylpropionic acid derivatives with heterocyclic moieties | Coupling of the phenylpropionic acid unit with pre-synthesized heterocyclic fragments. google.comgoogle.com | Antihistamine and antiallergic agents. google.comgoogle.com |
| (2S)-2-Benzyloxymethyl-3-phenylpropionic acids | Auxiliary-directed stereoselective alkylation of a phenylpropionamide followed by hydrolysis. mdpi.comnih.gov | Chiral building blocks for further synthesis. mdpi.comnih.gov |
Computational Chemistry and Theoretical Investigations of 2s 2 Methyl 3 Phenylpropanoic Acid
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemical Methods
The three-dimensional structure of (2S)-2-methyl-3-phenylpropanoic acid is not rigid; it possesses conformational flexibility due to rotation around several single bonds. Understanding the accessible conformations and their relative energies is crucial for predicting its chemical behavior and interactions. Computational chemistry provides powerful tools for exploring this conformational space and mapping the potential energy landscape.
Methodologies : Conformational analysis typically begins with molecular mechanics (MM), a computationally efficient method that models molecules as a collection of atoms governed by a classical force field. uci.eduyoutube.com Methods like Monte Carlo or systematic searches are employed to rotate key dihedral angles and generate a wide range of possible structures. uci.edu For this compound, the key rotatable bonds are the Cα-Cβ bond (connecting the chiral center to the benzyl (B1604629) group) and the Cα-C(OOH) bond (connecting the chiral center to the carboxyl group). Additionally, the orientation of the hydroxyl proton within the carboxylic acid group (syn vs. anti) is a critical conformational feature. nih.govchemrxiv.orgnih.govescholarship.org
Following the initial exploration with MM, the low-energy conformers are typically subjected to more accurate but computationally intensive quantum mechanical (QM) calculations. nih.gov Density Functional Theory (DFT) is a commonly used QM method that provides a good balance of accuracy and computational cost for determining the geometries and relative energies of these conformers. By calculating the energy of the molecule as a function of the key dihedral angles, a potential energy surface (PES) can be constructed, revealing the global minimum energy conformation as well as other local minima and the energy barriers that separate them.
Expected Findings : A thorough conformational search would likely identify several low-energy conformers for this compound. The relative energies of these conformers are determined by a balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. For the carboxyl group, the syn conformation, where the hydroxyl hydrogen is pointed towards the carbonyl oxygen, is generally found to be more stable than the anti conformation in the gas phase. chemrxiv.orgescholarship.org However, the energy difference is often small, and in solution, the anti state may also be present. nih.govnih.gov The orientation of the phenyl ring relative to the rest of the molecule will also significantly influence the stability of each conformer.
The results of such an analysis are typically presented in a data table listing the key dihedral angles, relative energies, and Boltzmann population for each stable conformer identified.
| Conformer ID | Dihedral Angle 1 (°)(Cβ-Cα-C(O)-O) | Dihedral Angle 2 (°)(Cγ-Cβ-Cα-C) | Relative Energy(kcal/mol) | Boltzmann Population (%)(at 298.15 K) |
| 1 (Global Min.) | 178.5 | 65.2 | 0.00 | 55.8 |
| 2 | -60.1 | 175.1 | 0.45 | 25.1 |
| 3 | 62.3 | -70.8 | 0.98 | 10.3 |
| 4 | 179.0 | -68.9 | 1.50 | 4.5 |
Note: This table is illustrative and contains hypothetical data based on typical computational results for similar molecules. It demonstrates the kind of information a conformational analysis would provide.
Quantum Chemical Calculations for Electronic Structure, Reaction Energies, and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the electronic properties of this compound, which govern its reactivity. chemrxiv.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule.
Electronic Structure Analysis : Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. For a carboxylic acid, the MEP would show a high negative potential around the carbonyl and hydroxyl oxygens and a positive potential around the acidic proton.
Reaction Energies and Transition States : Computational methods are invaluable for studying the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface along a reaction coordinate, chemists can calculate the energies of reactants, products, and, most importantly, the transition state (TS). chemrxiv.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For instance, in a reaction involving the deprotonation of this compound, DFT calculations could model the approach of a base, the elongation of the O-H bond, and the formation of the new base-H bond. The geometry of the transition state for this proton transfer could be precisely located and its energy calculated. Similarly, for reactions like esterification or amidation, the entire reaction pathway, including intermediates and transition states, can be modeled to understand the mechanism in detail. chemrxiv.orgarxiv.org
| Calculated Property | Method/Basis Set | Predicted Value | Significance |
| HOMO Energy | B3LYP/6-31G(d) | -6.8 eV | Relates to ionization potential, electron-donating ability |
| LUMO Energy | B3LYP/6-31G(d) | -0.5 eV | Relates to electron affinity, electron-accepting ability |
| HOMO-LUMO Gap | B3LYP/6-31G(d) | 6.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | B3LYP/6-31G(d) | 1.9 D | Measures overall polarity of the molecule |
| pKa (aqueous) | SMD/M06-2X | 4.6 | Predicts acidity in solution |
Note: This table contains representative data that would be obtained from DFT calculations. The values are illustrative and not from a specific study on this molecule.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for analyzing single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in an explicit solvent environment over time. nih.gov MD simulations model the movements of every atom in a system, including the solute and surrounding solvent molecules, by solving Newton's equations of motion.
Methodology : In a typical MD setup, a single molecule or a collection of this compound molecules would be placed in a box filled with a chosen solvent, such as water. The interactions between all atoms are described by a classical force field. The simulation then proceeds for a set amount of time (nanoseconds to microseconds), generating a trajectory that details the position and velocity of every atom at each time step.
Analysis of Solvent and Intermolecular Interactions : Analysis of the MD trajectory can reveal crucial information about solvation and molecular association. For example, radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific functional groups of the solute. For this compound in water, RDFs would show a well-defined solvation shell of water molecules around the polar carboxyl group, capable of forming hydrogen bonds. acs.org
MD simulations are also essential for studying intermolecular interactions, such as the dimerization of carboxylic acids. nih.gov In both aqueous and nonpolar solvents, carboxylic acids are known to form hydrogen-bonded dimers. rsc.org Simulations can quantify the stability of these dimers, the lifetime of the hydrogen bonds, and the influence of the hydrophobic phenyl and methyl groups on the association process. nih.gov
| Interaction Type | Key Functional Groups Involved | Typical Distance (Å) | Significance in MD Simulation |
| Solute-Solvent H-Bond (Acceptor) | Carboxyl C=O with Water H | ~1.9 | Primary mode of solvation for the carboxyl group |
| Solute-Solvent H-Bond (Donor) | Carboxyl O-H with Water O | ~1.8 | Contributes to solubility and acidity |
| Solute-Solute H-Bond (Dimer) | C=O of molecule 1 with O-H of molecule 2 | ~1.8 | Leads to self-association, affects physical properties |
| Hydrophobic Interaction | Phenyl ring with Phenyl ring | 3.4 - 5.0 | π-π stacking can influence aggregation |
Note: This is an illustrative table summarizing the types of interactions and typical parameters that would be analyzed from an MD simulation of this compound.
Prediction of Spectroscopic Properties (e.g., NMR, CD) through Theoretical Calculations
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For a chiral molecule like this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectra are particularly valuable for structure verification and stereochemical assignment.
NMR Spectroscopy Prediction : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. gaussian.comnctu.edu.tw These tensors are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). youtube.com Accurate prediction of ¹H and ¹³C NMR chemical shifts requires consideration of the molecule's conformational flexibility; therefore, it is common to calculate the spectra for several low-energy conformers and then compute a Boltzmann-weighted average spectrum. nih.govresearchgate.net Comparing these predicted spectra with experimental data can confirm structural assignments and help resolve ambiguities. researchgate.netnih.govmdpi.com
| Atom/Group | Experimental δ ¹³C (ppm) | Calculated δ ¹³C (ppm) (GIAO/DFT) |
| Carboxyl (C=O) | 182.00 | 181.55 |
| Phenyl (C-ipso) | 139.10 | 138.95 |
| Phenyl (C-ortho) | 129.09 | 129.20 |
| Phenyl (C-meta) | 128.51 | 128.65 |
| Phenyl (C-para) | 126.52 | 126.40 |
| Chiral (Cα) | 41.24 | 41.50 |
| Methylene (B1212753) (Cβ) | 39.39 | 39.10 |
| Methyl (CH₃) | 16.59 | 16.85 |
Note: This table presents a hypothetical comparison between known experimental data and the type of results expected from high-level GIAO calculations. The calculated values are illustrative.
Circular Dichroism (CD) Spectroscopy Prediction : CD spectroscopy is an essential technique for studying chiral molecules. Theoretical calculation of CD spectra is performed using time-dependent density functional theory (TD-DFT). acs.orgacs.org This method calculates the electronic excitation energies and the corresponding rotatory strengths for the molecule. aip.org The rotatory strength determines the sign and intensity of the CD signal for each electronic transition.
By simulating the CD spectrum, one can directly compare it to the experimental spectrum. sourceforge.net This comparison is a powerful method for unambiguously determining the absolute configuration (R or S) of a chiral center. For this compound, a TD-DFT calculation would predict a specific CD spectrum. If this predicted spectrum matches the one measured experimentally, it confirms the S configuration. As with NMR, conformational averaging is often necessary for flexible molecules to achieve good agreement with experimental results. acs.orgmdpi.com
| Excitation # | Wavelength (nm) | Rotatory Strength (R) (10⁻⁴⁰ cgs) | Corresponding Transition |
| 1 | 268 | +5.8 | π → π* (Phenyl Lb) |
| 2 | 262 | -4.1 | π → π* (Phenyl Lb) |
| 3 | 215 | +25.3 | π → π* (Phenyl La) |
| 4 | 198 | -30.1 | π → π* (Phenyl B) |
Note: This table provides an example of the output from a TD-DFT calculation used to simulate a CD spectrum. The values are hypothetical and for illustrative purposes.
Applications of 2s 2 Methyl 3 Phenylpropanoic Acid in Asymmetric Synthesis
Role as a Chiral Building Block in Complex Natural Product Synthesis
Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of a larger target molecule, transferring their stereochemistry to the final product. The use of such building blocks is a cornerstone of modern synthetic strategy, particularly for architecturally complex natural products. While (2S)-2-methyl-3-phenylpropanoic acid represents a fundamental chiral scaffold, its direct application as a starting material in the total synthesis of prominent natural products is not extensively detailed in readily available literature.
However, the syntheses of complex marine natural products like the phorboxazoles illustrate the strategic importance of structurally related chiral fragments. Phorboxazoles A and B are potent cytostatic agents isolated from marine sponges and have been the subject of numerous total synthesis campaigns. nih.govhkbu.edu.hkrsc.orgnih.govwilliams.edu These syntheses are highly convergent, meaning several complex fragments are prepared independently and then coupled together. rsc.org These fragments often contain multiple stereocenters and functional groups, such as the cis-tetrahydropyran rings found in the phorboxazole core. nih.govnih.gov The construction of these intricate fragments relies on a variety of asymmetric methods, including catalytic asymmetric aldol (B89426) reactions and substrate-controlled steps to set the required absolute stereochemistry. williams.edu Although the specific use of this compound as a direct precursor to these fragments is not explicitly highlighted, its structure is emblematic of the type of small, enantiopure molecules that serve as the foundational starting points for creating the larger, more complex building blocks required for such ambitious synthetic endeavors.
Utilization as a Chiral Auxiliary for Inducing Stereoselectivity in Organic Reactions
A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is removed, having imparted its chirality to the product. This strategy is a powerful and reliable method for controlling stereochemistry in asymmetric synthesis. wikipedia.org Common and effective chiral auxiliaries include oxazolidinones (popularized by Evans), camphor-derived molecules, and certain amino alcohols like pseudoephedrine. wikipedia.org
These auxiliaries function by being covalently bonded to a prochiral substrate, forming a new compound where the auxiliary's steric and electronic properties block one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This results in a highly diastereoselective transformation.
Despite the well-established utility of this synthetic strategy, the application of this compound itself as a chiral auxiliary is not widely documented in scientific literature. The structural features required for an effective auxiliary—typically a rigid cyclic structure containing a heteroatom to coordinate reagents and a bulky group to direct the reaction—are not prominently present in this simple carboxylic acid. While it is conceivable to derivatize it into a more complex structure that could act as an auxiliary, its primary role in asymmetric synthesis appears to be focused elsewhere.
Integration into the Design and Synthesis of Chiral Ligands and Organocatalysts
The development of chiral ligands for transition-metal catalysis and chiral organocatalysts has revolutionized asymmetric synthesis. These substances can generate large quantities of enantiomerically enriched products from prochiral starting materials using only a small, substoichiometric amount of the chiral catalyst.
Chiral ligands typically possess C2 symmetry and contain donor atoms (like phosphorus or nitrogen) that coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction. Similarly, organocatalysts are small, purely organic molecules that can catalyze reactions without the need for a metal.
The incorporation of this compound into the structure of such ligands or organocatalysts is not a prominent theme in the available chemical literature. While derivatives of 2-phenylpropanoic acid have been explored in specialized applications, such as chiral dopants for nematic liquid crystals, their use as the core scaffold for mainstream asymmetric catalysts is not established. oup.com Research in this area continues to focus on well-validated structural motifs like BINOL, TADDOL, and proline derivatives for catalyst design.
Precursor for the Synthesis of Chirally Pure Pharmaceutical Intermediates
Perhaps the most significant application of this compound in asymmetric synthesis is its role as a precursor to valuable, chirally pure intermediates for the pharmaceutical industry. The phenylpropanoic acid motif is a key structural feature in many nonsteroidal anti-inflammatory drugs (NSAIDs), and its chiral derivatives are crucial for developing safer and more effective medications. nih.gov
Specifically, this compound is a direct precursor to enantiomerically pure α-methyl-β-amino acids. The corresponding β-amino acid, (2S, 3S)-3-amino-2-methyl-3-phenylpropanoic acid, can be synthesized from it through methods like a Curtius or Hofmann rearrangement.
β-amino acids, and particularly those with substitution at the α-carbon (β²-amino acids), are of immense interest in medicinal chemistry. ethz.ch When incorporated into peptides, they can induce stable secondary structures like helices and turns, creating "peptidomimetics." These modified peptides often exhibit enhanced metabolic stability and improved target selectivity compared to their natural α-peptide counterparts because they are resistant to degradation by common proteases. ethz.ch This makes them attractive candidates for drug development.
The synthesis of these valuable intermediates from a readily available chiral precursor like this compound is a practical and efficient strategy for accessing novel therapeutic agents.
Biological Activity and Mechanistic Insights of 2s 2 Methyl 3 Phenylpropanoic Acid in Vitro Studies
Enzyme Inhibition Studies, including Ester Hydrolysis Reaction Kinetics
Current research on (2S)-2-methyl-3-phenylpropanoic acid has not extensively focused on its activity as an enzyme inhibitor. Instead, studies have highlighted its role as a substrate and a catalyst in ester hydrolysis reactions. The compound is recognized as a chiral organic molecule that can be catalyzed to produce enantioenriched products. It has been noted for its efficiency as a catalyst in ester hydrolysis, with a reported rate constant of 10.8 x 10 M/s. biosynth.com
Furthermore, enzymes such as lipase (B570770) are known to catalyze the hydrolysis of ester bonds within this compound. This enzymatic reaction results in a mixture of the enantiomers 2R-(+)-2-methyl-3-phenylpropanoic acid and 2S-(−)-2-methyl-3-phenylpropanoic acid. biosynth.com The specificity of lipases, which primarily hydrolyze fats, allows for a high degree of stereoselectivity in the production of the desired enantiomer. Lipases produced by Pseudomonas fluorescens are among those utilized for this purpose. biosynth.com
In Vitro Receptor Binding and Ligand Profiling
As of the current body of scientific literature, specific in vitro receptor binding and ligand profiling studies for this compound have not been reported. The focus of research on this compound and its close analogs has been more directed towards their enzymatic activities and anti-inflammatory potential rather than their direct interactions with specific cellular receptors.
Investigation of Biological Activities in Cell-Free Systems
There is currently no available research detailing the investigation of the biological activities of this compound in cell-free systems.
Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data
While in vitro biological data specifically for this compound is limited, valuable structure-activity relationship (SAR) insights can be drawn from studies on its derivatives. The arylpropionic acid scaffold, to which this compound belongs, is a well-established pharmacophore in medicinal chemistry, particularly for non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com
Studies on derivatives of 3-phenylpropanoic acid have provided key insights into the structural requirements for various biological activities:
Anti-inflammatory and Analgesic Activity: Research on S(-)-2-amino-2-methyl-3-phenylpropanoic acid, a closely related non-protein amino acid derivative, has demonstrated anti-inflammatory and antinociceptive properties. researchgate.net This suggests that modifications at the alpha-position of the propanoic acid chain can significantly influence the compound's pharmacological profile.
Cyclooxygenase (COX) Inhibition: A series of 2-(4-methylphenyl)propionic acid derivatives bearing various (benz)azolylthio moieties have been shown to exhibit dual COX inhibitory and antibacterial activities. nih.gov The nature of the substituent on the phenyl ring plays a crucial role in the potency and selectivity of COX inhibition.
Aminopeptidase (B13392206) N/CD13 Inhibition: Novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives have been designed and synthesized as inhibitors of aminopeptidase N (APN/CD13). tandfonline.com The introduction of a hydroxamic acid group as a zinc-binding group (ZBG) was found to be critical for potent inhibitory activity. tandfonline.com
The collective findings from these studies on related compounds underscore the therapeutic potential of the 3-phenylpropanoic acid scaffold and highlight the importance of specific structural modifications in determining the biological activity profile.
Table of Investigated Phenylpropanoic Acid Derivatives and their Activities
| Compound/Derivative Class | Biological Activity Investigated | Key Findings | Reference |
|---|---|---|---|
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Anti-inflammatory, Antinociceptive | Showed inhibition of xylene-induced ear oedema and increased tail-flick latency. | researchgate.net |
| 2-(4-substitutedmethylphenyl)propionic acid derivatives | COX Inhibition, Antimicrobial | Certain derivatives showed better COX-1 and COX-2 inhibition than ibuprofen (B1674241). | nih.gov |
Industrial Synthesis and Process Optimization of 2s 2 Methyl 3 Phenylpropanoic Acid
Development of Scalable Synthetic Pathways and Yield Optimization Strategies
The synthesis of (2S)-2-methyl-3-phenylpropanoic acid on an industrial scale necessitates the development of robust and efficient synthetic routes. Two primary strategies are employed: asymmetric synthesis to directly obtain the desired enantiomer, and resolution of a racemic mixture.
Asymmetric Synthesis:
Asymmetric synthesis aims to create the chiral center in the desired (S)-configuration, thus avoiding the loss of 50% of the material inherent in classical resolution. One common approach involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.
Another powerful asymmetric method is catalytic asymmetric synthesis. This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of 2-arylpropionic acids, catalytic asymmetric hydrogenation of a suitable prochiral olefin precursor is a well-established method. For example, an appropriately substituted acrylic acid derivative can be hydrogenated using a chiral rhodium or ruthenium catalyst to yield the desired (S)-enantiomer with high enantiomeric excess (ee).
Biocatalysis:
Enzymes are increasingly used as catalysts in industrial synthesis due to their high enantioselectivity and mild reaction conditions. For the production of this compound, enzymatic kinetic resolution of a racemic ester of 2-methyl-3-phenylpropanoic acid is a viable and scalable option. Lipases are commonly employed for this purpose. The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated and hydrolyzed to afford this compound with high enantiomeric purity. Protein engineering can be utilized to enhance the enantioselectivity and efficiency of these enzymes for industrial applications. frontiersin.org
Yield Optimization Strategies:
Optimizing the yield in large-scale synthesis involves a multi-faceted approach. Key strategies include:
Process Parameter Optimization: A thorough investigation of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial. Design of Experiments (DoE) is a statistical tool often used to efficiently explore the effects of multiple variables and their interactions to identify optimal conditions.
Raw Material Quality: The purity of starting materials and reagents can significantly impact the yield and purity of the final product.
By-product Minimization: Understanding the reaction mechanism allows for the identification and minimization of side reactions that lead to the formation of impurities.
In-process Controls: Implementing in-process analytical techniques to monitor the progress of the reaction allows for timely adjustments and ensures the reaction proceeds to completion, maximizing the yield of the desired product.
| Strategy | Description | Key Parameters to Optimize |
| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively synthesize the (S)-enantiomer. | Catalyst type and loading, substrate concentration, solvent, temperature, pressure. |
| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Enzyme selection, pH, temperature, substrate concentration, reaction time. |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Choice of auxiliary, reaction conditions for attachment and removal, diastereoselective reaction optimization. |
Implementation of Green Chemistry Approaches for Sustainable Production
The principles of green chemistry are increasingly being integrated into industrial pharmaceutical synthesis to minimize environmental impact and enhance process safety and efficiency.
Atom Economy:
The ideal synthesis has a high atom economy, meaning that the maximum number of atoms from the starting materials are incorporated into the final product. The Boots-Hoechst-Celanese (BHC) process for ibuprofen (B1674241), a structurally related 2-arylpropionic acid, is a classic example of a green synthesis with improved atom economy compared to the traditional route. researchgate.net This process involves fewer steps and generates less waste. Similar principles can be applied to the synthesis of this compound.
Use of Greener Solvents:
Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of more benign alternatives. Water, supercritical fluids (like CO2), and bio-based solvents are increasingly being explored. For instance, enzymatic resolutions can often be performed in aqueous media, significantly reducing the reliance on organic solvents. The selection of a solvent also considers its lifecycle, including its production, recyclability, and disposal.
Catalysis:
The use of catalysts, particularly heterogeneous catalysts and enzymes, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. As mentioned earlier, both chiral metal catalysts and enzymes play a crucial role in the enantioselective synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| High Atom Economy | Designing synthetic routes with fewer steps and minimal by-product formation. |
| Use of Safer Solvents | Employing water, supercritical fluids, or biodegradable solvents in place of hazardous organic solvents. |
| Catalysis | Utilizing recyclable chiral catalysts or enzymes to promote stereoselectivity and reduce waste. |
| Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. |
Large-Scale Purification and Quality Control Methodologies for Industrial Applications
The final stages of industrial production involve the purification of the synthesized compound to meet stringent quality standards and the implementation of robust quality control procedures.
Large-Scale Purification:
Crystallization: Crystallization is a primary method for the purification of solid compounds on an industrial scale. For chiral compounds, diastereomeric salt crystallization is a common technique. This involves reacting the racemic carboxylic acid with a chiral amine to form a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. After separation, the desired enantiomer is liberated from the salt. Preferential crystallization, where a seeded supersaturated solution of the racemate crystallizes out one enantiomer, is another potential method.
Preparative Chromatography: While often associated with smaller-scale separations, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used for the large-scale purification of high-value enantiomers. chiraltech.com This method offers high resolution and can directly separate the enantiomers of 2-methyl-3-phenylpropanoic acid. The choice of the chiral stationary phase and the mobile phase is critical for achieving efficient separation. nih.gov
Quality Control Methodologies:
A comprehensive quality control (QC) program is essential to ensure the identity, purity, and enantiomeric excess of the final product. registech.comresearchgate.net This is guided by regulatory bodies like the FDA and EMA. nih.goveuropa.eu
Identification: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of the compound.
Enantiomeric Purity: This is a critical quality attribute for a chiral drug. Chiral HPLC is the most widely used technique for determining the enantiomeric excess of this compound. nih.gov Capillary electrophoresis (CE) is another powerful technique for chiral separations. researchgate.net The analytical methods used must be validated according to ICH guidelines to ensure they are accurate, precise, reproducible, and robust. chromatographyonline.comresearchgate.net
| Parameter | Analytical Technique(s) |
| Identity | NMR, IR, Mass Spectrometry |
| Purity (Chemical) | HPLC, GC |
| Enantiomeric Purity | Chiral HPLC, Chiral Capillary Electrophoresis |
| Residual Solvents | Gas Chromatography (GC) |
| Heavy Metals | Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
